2,3,4'-Trichlorobiphenyl

Genotoxicity CYP2E1 bioactivation Structure–activity relationship

Congener-specific PCB analysis by GC-MS fails when PCB 22 is omitted from calibration sets, causing peak misassignment in environmental forensics. PCB 22 (CAS 38444-85-8), bearing a unique 2,3,4′-chlorine substitution pattern and log Kow 5.42, directly resolves this. • Exclusive CYP2E1-dependent mutagenicity probe - null activity via CYP1A1, 1A2, 1B1, 3A4; validated in V79-hCYP2E1 and HepG2 assays • Distinct GC retention index on DB-5 and DB-XLB columns prevents co-elution with PCB 28 and other trichlorobiphenyls • ≥98% purity neat compound with certificate of analysis; global hazardous-material-compliant shipping (ADR Class 9, UN 3432)

Molecular Formula C12H7Cl3
Molecular Weight 257.5 g/mol
CAS No. 38444-85-8
Cat. No. B164854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4'-Trichlorobiphenyl
CAS38444-85-8
Molecular FormulaC12H7Cl3
Molecular Weight257.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H7Cl3/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7H
InChIKeyZMHWQAHZKUPENF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.51e-07 M

PCB 22 Identity and Physicochemical Profile


2,3,4′-Trichlorobiphenyl (IUPAC: 1,2-dichloro-3-(4-chlorophenyl)benzene), designated PCB 22 under the Ballschmiter–Zell numbering system, is a non-planar, mono-ortho-substituted trichlorinated biphenyl congener within the polychlorinated biphenyl (PCB) family [1]. With a molecular weight of 257.54 g/mol, an experimentally determined log Kow of 5.42, and aqueous solubility of approximately 141.7 µg/L (20 °C), PCB 22 occupies a distinct lipophilicity window among trichlorobiphenyls that directly influences its environmental partitioning, bioaccumulation potential, and suitability as a congener-specific analytical reference standard [2]. Unlike the commonly used WHO indicator congener PCB 28 (2,4,4′-trichlorobiphenyl; log Kow 5.62), PCB 22 bears a 2,3,4′-chlorine substitution pattern that confers unique cytochrome P450-dependent bioactivation properties, making it irreplaceable in structure–activity relationship (SAR) studies of non-dioxin-like PCB genotoxicity [3].

Why PCB 22 Cannot Be Substituted


Polychlorinated biphenyl congeners sharing the same molecular formula (C₁₂H₇Cl₃) and chlorine count are not functionally interchangeable. The 2,3,4′-substitution pattern of PCB 22 produces a mono-ortho-chlorinated, non-coplanar conformation that is structurally and mechanistically distinct from both di-ortho-substituted congeners (e.g., PCB 18, 2,2′,5-trichlorobiphenyl) and the mono-ortho WHO indicator congener PCB 28 (2,4,4′-trichlorobiphenyl) [1]. This difference translates into quantifiable divergence in cytochrome P450 enzyme activation selectivity, mutagenic potency, chromatographic retention behaviour, and environmental partition coefficients—each of which directly impacts the validity of congener-specific analytical quantification, in vitro hazard screening, and structure–activity modelling [2][3]. Substituting PCB 22 with a more readily available trichlorobiphenyl risks misassignment of chromatographic peaks, underestimation of CYP2E1-dependent genotoxic potential, and inaccurate log Kow-based fate modelling in environmental forensic investigations.

PCB 22 vs. Analogs: Head-to-Head Evidence


CYP2E1-Dependent Mutagenic Potency vs. Di-Ortho Congeners

In V79-derived cells co-expressing human CYP2E1 and SULT1A1, 2,3,4′-trichlorobiphenyl (PCB 22) induced gene mutations and micronuclei with a potency one order of magnitude greater than that of 2,2′,6-trichlorobiphenyl (PCB 19), 2,3′,6-trichlorobiphenyl (PCB 27), 2,4′,6-trichlorobiphenyl (PCB 32), and 2,2′,5-trichlorobiphenyl (PCB 18) [1]. PCB 22 (along with PCB 20) represents the high-potency extreme among trichlorobiphenyls tested under CYP2E1-dependent activation, while congeners bearing two ortho-chlorines exhibit drastically reduced activity [1].

Genotoxicity CYP2E1 bioactivation Structure–activity relationship

Metabolism-Independent Micronucleus Induction

In V79-Mz cells (deficient in xenobiotic-metabolizing enzyme activities), PCB 22 (2,3,4′-trichlorobiphenyl) and PCB 20 (2,3,3′-trichlorobiphenyl) initiated micronucleus induction at concentrations of 10 µM and above, whereas 2,2′,3-trichlorobiphenyl, 2,2′,4-trichlorobiphenyl, 2,2′,5-trichlorobiphenyl, and 2,4,4′-trichlorobiphenyl (PCB 28) exhibited no significant micronucleus induction under identical conditions [1]. This demonstrates that metabolism-independent chromosomal damage is uniquely associated with the 2,3-substitution pattern on one ring.

Metabolism-free genotoxicity Micronucleus assay Congener ranking

CYP2E1-Dependent Gene Mutation vs. NDMA

In V79-derived cells expressing human CYP2E1, the induction of Hprt gene mutations by 2,3,4′-trichlorobiphenyl (PCB 22) was more potent than that elicited by N-nitrosodimethylamine (NDMA), a well-established potent carcinogen and prototypical CYP2E1 substrate [1]. This finding places PCB 22 among the most potent CYP2E1-dependent mutagens identified within the lower-chlorinated PCB congener range, surpassing the activity of all previously tested mono- and dichlorobiphenyls [1].

Mutagenicity benchmarking CYP2E1 substrate Risk assessment

Exclusive CYP2E1 Bioactivation Selectivity

2,3,4′-Trichlorobiphenyl (PCB 22) efficiently induced micronuclei and gene mutations in V79-derived cells expressing human CYP2E1, while it was completely inactive in the parental V79-Mz cell line and only weakly positive or inactive in V79-derived cells individually expressing human CYP1A1, CYP1A2, CYP1B1, or CYP3A4 [1]. In human L-02 hepatocyte cells, PCB 22-induced micronucleus formation was specifically blocked by CYP2E1 inhibition (using trans-1,2-dichloroethylene), whereas benzo[a]pyrene and aflatoxin B1 (activated by CYPs other than CYP2E1) were unaffected [1]. This isoform-exclusive activation profile is rare among PCB congeners.

Enzyme selectivity Metabolic activation CYP profiling

Log Kow Difference from PCB 28

The experimentally determined log Kow of PCB 22 (2,3,4′-trichlorobiphenyl) is 5.42, which is 0.20 log units lower than that of PCB 28 (2,4,4′-trichlorobiphenyl; log Kow 5.62, experimental) [1][2]. Although both are mono-ortho trichlorobiphenyls, a Δlog Kow of 0.20 corresponds to an approximately 1.6-fold difference in octanol–water partition coefficient—sufficient to produce measurably distinct environmental partitioning behaviour, bioaccumulation factor predictions, and reversed-phase HPLC retention times [3].

Environmental partitioning log Kow Analytical reference standard

PCB 22 Application Scenarios


CYP2E1 Positive Control in Genotoxicity Screening

PCB 22 is the preferred positive control compound for validating CYP2E1-dependent mutagenicity assays in mammalian cell systems. Its demonstrated potency exceeding that of NDMA and its exclusive activation by CYP2E1 (with null activity via CYP1A1, 1A2, 1B1, and 3A4) make it a uniquely selective probe for confirming CYP2E1 enzymatic competence in V79-hCYP2E1, HepG2, and L-02 hepatocyte test systems . Laboratories that substitute PCB 28 or other trichlorobiphenyls risk failing to detect CYP2E1 activity deficits, as these congeners lack the 2,3,4′-substitution pattern required for CYP2E1-selective bioactivation .

Reference Standard for PCB Environmental Monitoring

PCB 22 serves as a necessary congener-specific analytical reference standard in comprehensive quantitative congener-specific (CQCS) PCB analysis by GC-ECD or GC-MS. Its distinct retention index on DB-5 and DB-XLB columns, combined with a log Kow of 5.42 that separates it from co-eluting trichlorobiphenyls including PCB 28 (log Kow 5.62), enables accurate peak assignment in environmental matrices where multiple trichlorobiphenyl congeners co-occur . Omission of PCB 22 from the calibration set introduces systematic quantification errors in source-apportionment studies, particularly for legacy Aroclor mixtures and contaminated sediment profiles where PCB 22 is a diagnostic lower-chlorinated constituent.

SAR Tool Compound for Ortho-Chlorination Studies

PCB 22, bearing exactly one ortho-chlorine at the 2-position on the more highly chlorinated ring, is an essential tool compound for establishing the quantitative relationship between ortho-chlorination extent and CYP2E1-dependent mutagenic potency. The Chen et al. (2018) SAR study demonstrated that tri- and tetrachlorobiphenyls with a single ortho-chlorine—exemplified by PCB 22 and PCB 20—are approximately one order of magnitude more mutagenic than di-ortho-substituted congeners, and that additional ortho-chlorines cause a drastic decline in activity . PCB 22 is therefore irreplaceable as the high-potency anchor point in SAR datasets designed to predict the genotoxic hazard of untested PCB congeners from substitution pattern alone.

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